3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

physical state handling formulation

Solid crystalline building block enabling precise dispensing for automated synthesis-unlike liquid chloromethyl analogs. 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole (95%) offers a 40-fold bromide leaving-group advantage for room-temperature library synthesis with hindered nucleophiles. Isopropyl substitution yields LogP 1.35, a +0.10 gain over the chloromethyl variant for SAR permeability optimization. Acute Tox. 3 (Oral) classification fits facilities operating under this hazard permit.

Molecular Formula C6H9BrN2O
Molecular Weight 205.05 g/mol
CAS No. 1312700-11-0
Cat. No. B1376136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
CAS1312700-11-0
Molecular FormulaC6H9BrN2O
Molecular Weight205.05 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)CBr
InChIInChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3
InChIKeyMIBHNBZCYPLNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole Overview


3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound combining a 1,2,4-oxadiazole core with a reactive bromomethyl group at the 3‑position and an isopropyl group at the 5‑position . This substitution pattern creates a solid, crystalline building block with a molecular weight of 205.05 g/mol and a purity specification of 95% . The dual functionalization enables its use in nucleophilic substitution and diversification reactions, while the isopropyl moiety influences lipophilicity and steric profile, making the compound a specific entry point for structure‑activity relationship (SAR) exploration that cannot be replicated by unsubstituted or differently alkylated analogs .

1
Solid crystalline building block for automated solid dispensing workflows and solid-phase synthesis platforms.
2
Reactive bromomethyl handle enables diversification with nucleophiles under mild conditions for SAR exploration.
3
Isopropyl substitution provides a distinct steric and lipophilic profile compared to unsubstituted or methyl analogs.

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: Why Analogs Fall Short


Close analogs of 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole, such as its chloromethyl variant or related bromomethyl‑alkyl oxadiazoles, exhibit materially different physical states, hazard profiles, and lipophilicities . These differences directly affect safe handling, solubility in reaction media, pharmacokinetic properties of downstream products, and the rate of synthetic derivatization. Assuming interchangeability without recognizing these quantifiable gaps can lead to unexpected synthetic failures, altered biological outcomes, or non‑compliance with institutional safety and shipping regulations . The evidence below quantifies the key points of divergence that a procurement decision must consider.

Target Compound
Solid at ambient conditions; supports direct solid dispensing.
Chloromethyl Analog
Liquid at ambient conditions; requires liquid-handling infrastructure and may complicate automated solid workflows.
Target Compound
Acute Tox. 3 (Oral); classified as Harmful if swallowed (H302).
5‑Methyl Analog
Lower acute oral toxicity (Cat. 4) but carries additional Eye Dam. 1 hazard; regulatory and PPE requirements differ.
Target Compound
Bromide leaving group enables faster SN2 reactivity; supports milder diversification conditions.
Chloromethyl Analog
Chloride leaving group is approximately 40-fold less reactive; may require longer reaction times or heating.

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: Comparative Evidence


Solid State vs. Liquid Chloro Analog: Simplified Handling

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a solid at ambient conditions , whereas the directly analogous 3‑(chloromethyl)-5‑isopropyl‑1,2,4‑oxadiazole is a liquid . This solid/liquid divergence eliminates the need for liquid‑handling infrastructure, reduces spill risk during weighing, and enables direct use in solid‑phase combinatorial synthesis platforms where liquid reagents must be immobilized or absorbed.

Physical State
Head-to-head
Target: Solid
Comparator: Liquid
Simplifies solid dispensing and reduces spill risk.
Ambient temperature; supplier-reported states.
physical state handling formulation

Hazard Classification: Isopropyl vs. Methyl Analog

According to Sigma-Aldrich’s safety classification, 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole is assigned Acute Tox. 3 (Oral) , whereas the 5‑methyl analog (3‑(bromomethyl)-5‑methyl‑1,2,4‑oxadiazole) carries a lower acute toxicity hazard (Acute Tox. 4, Oral) plus an additional Eye Dam. 1 category . Fluorochem lists the target compound as Harmful (H302) and an eye/skin irritant , while the chloromethyl analog is also classified as Harmful/Irritant but lacks the H302‑level acute oral concern .

Hazard Classification
Head-to-head
Target: Acute Tox. 3 (Oral)
Analog: Acute Tox. 4, Eye Dam. 1
Shipping and PPE protocols differ between grades.
Vendor SDS (Sigma-Aldrich, Fluorochem).
hazard classification GHS safety procurement

Lipophilicity Advantage Over Chloromethyl Analog

The experimentally predicted LogP of 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole is 1.35 , while the chloromethyl analog (3‑(chloromethyl)-5‑isopropyl‑1,2,4‑oxadiazole) exhibits a slightly lower LogP of 1.25 . This 0.10 unit difference reflects the greater polarizability of bromine relative to chlorine and translates into a ~26% increase in partition coefficient, which can significantly shift aqueous solubility, membrane permeability, and protein binding of subsequent derivatives.

Lipophilicity (LogP)
Head-to-head
Target: 1.35
Chloro analog: 1.25
Supports fine-tuning of hydrophobicity in SAR.
ΔLogP = +0.10 (~26% higher partition). Predicted values (Hit2Lead).
lipophilicity LogP drug-likeness ADME

Bromide vs. Chloride Leaving-Group Reactivity

In SN2‑type nucleophilic substitution reactions, bromide is approximately 40‑fold more reactive as a leaving group than chloride [1]. Consequently, 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole will react faster and under milder conditions with amines, thiols, and alkoxides than its chloromethyl counterpart. This class‑level difference is consistently observed for benzylic and heteroaryl‑methyl halide systems, directly shortening reaction times and improving yields in library synthesis.

Leaving-Group Reactivity
Class-level
Br ~40× faster than Cl
May shorten reaction times in library synthesis.
Class-average SN2 solvolysis data (Streitwieser, 1958).
reactivity SN2 leaving group synthetic efficiency

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: Key Applications


Solid-Tolerant Automated Synthesis Platforms

When the workflow demands precise solid dispensing and volatile‑liquid‑free operation, the solid state of 3‑(bromomethyl)-5‑isopropyl‑1,2,4‑oxadiazole eliminates the handling challenges associated with the liquid chloromethyl analog . This directly supports automated parallel synthesizers and solid‑phase extraction protocols where liquid reagents require special immobilization steps.

Safety-Optimized Procurement for Restricted Facilities

Facilities that are accredited for Acute Tox. 3 handling must specifically source building blocks that match their permit limits. The target compound’s Acute Tox. 3 (Oral) classification may fall within a permissible window that excludes Eye Dam. 1 substances such as the 5‑methyl analog , guiding procurement toward the isopropyl variant for compliance.

Lipophilicity-Driven Lead Optimization Campaigns

Medicinal chemists seeking to incrementally increase LogP without altering the core scaffold will favor the target compound (LogP 1.35) over the chloromethyl version (LogP 1.25) . The 0.10 unit gain can be decisive in SAR series where every 0.1 LogP unit impacts cell permeability by an estimated factor of 1.26.

Rapid Diversification with Weaker Nucleophiles

When the downstream nucleophile is sterically hindered or electronically deactivated, the 40‑fold leaving‑group advantage of bromide over chloride [1] makes the bromomethyl compound the superior starting point. This allows library construction with challenging amine or thiol partners at room temperature, a scenario where the chloromethyl analog may require heat or catalyst loading.

Application
Selection Property
Validation Focus
Automated Synthesis
Solid physical state at ambient conditions
Compatibility with solid-dispensing robots and solid-phase protocols
Restricted-Facility Procurement
Acute Tox. 3 (Oral) hazard classification
Permit alignment and safety infrastructure review
Lead Optimization (Lipophilicity)
LogP of 1.35 with isopropyl motif
Incremental LogP tuning without core scaffold changes
Parallel Library Synthesis
Bromide leaving-group reactivity profile
Room-temperature diversification with weak nucleophiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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